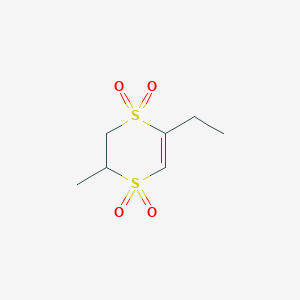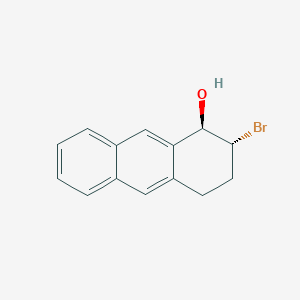
(1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol is a chiral organic compound with significant interest in the field of organic chemistry. This compound features a bromine atom and a hydroxyl group attached to a tetrahydroanthracene backbone, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol typically involves the bromination of 1,2,3,4-tetrahydroanthracene followed by the introduction of a hydroxyl group. One common method is the bromination of 1,2,3,4-tetrahydroanthracene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromo compound is then subjected to hydrolysis to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydrolysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 1,2,3,4-tetrahydroanthracen-1-ol.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3), thiols (RSH), or alkyl halides (R-X) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-bromo-1,2,3,4-tetrahydroanthracen-1-one.
Reduction: Formation of 1,2,3,4-tetrahydroanthracen-1-ol.
Substitution: Formation of various substituted tetrahydroanthracene derivatives.
Scientific Research Applications
(1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-bromocyclopentanol: Similar in structure but with a cyclopentane ring instead of a tetrahydroanthracene backbone.
(1R,2R)-2-bromo-1,2-diphenylethane: Features a diphenylethane backbone with similar bromine and hydroxyl functional groups.
Uniqueness
(1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol is unique due to its tetrahydroanthracene backbone, which imparts distinct chemical and physical properties. Its chiral nature and specific functional groups make it a valuable compound in asymmetric synthesis and various research applications.
Properties
CAS No. |
58679-99-5 |
|---|---|
Molecular Formula |
C14H13BrO |
Molecular Weight |
277.16 g/mol |
IUPAC Name |
(1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol |
InChI |
InChI=1S/C14H13BrO/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-4,7-8,13-14,16H,5-6H2/t13-,14-/m1/s1 |
InChI Key |
NXSHMJXHMADBDR-ZIAGYGMSSA-N |
Isomeric SMILES |
C1CC2=CC3=CC=CC=C3C=C2[C@H]([C@@H]1Br)O |
Canonical SMILES |
C1CC2=CC3=CC=CC=C3C=C2C(C1Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


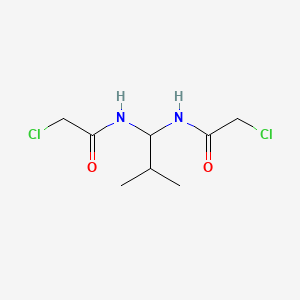
![1,4-Dihydrobenzo[e][1,2,4]triazepin-5-one](/img/structure/B14613466.png)
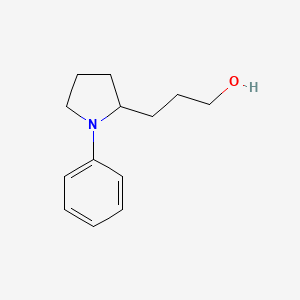
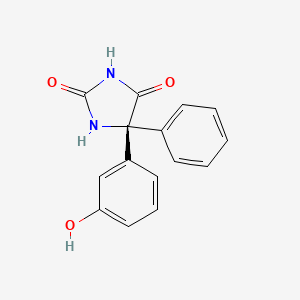
![1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]-](/img/structure/B14613477.png)
![Pyridine, 2-[[(2-bromo-5-methoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14613478.png)
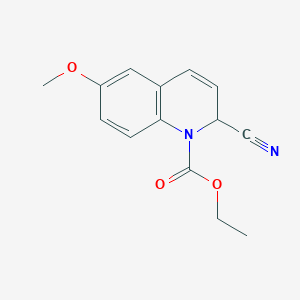

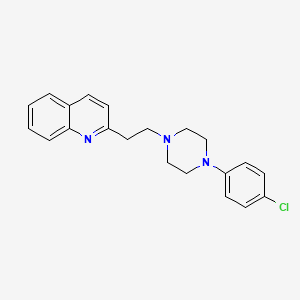

![1-[Ethyl(phenyl)carbamoyl]pyridin-1-ium chloride](/img/structure/B14613496.png)
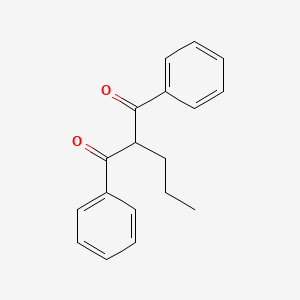
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14613520.png)
